Val-Cit-PAB-MMAF sodium

ADC payload selection bystander effect auristatin pharmacology

Val-Cit-PAB-MMAF sodium delivers the validated cathepsin B-cleavable Val-Cit-PAB linker with MMAF payload. Self-immolative PAB spacer releases unmodified MMAF for full intracellular potency vs. non-cleavable linkers. Sodium salt enhances aqueous solubility for bioconjugation. MMAF's charged C-terminus attenuates bystander killing vs. MMAE—optimal for tumors with uniform high antigen expression (CD30, BCMA, HER2). Higher aggregation propensity than vcMMAE; implement rigorous excipient screening early. For ADC programs targeting homogeneous antigen tumors.

Molecular Formula C58H91N10NaO13
Molecular Weight 1159.4 g/mol
Cat. No. B11932330
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameVal-Cit-PAB-MMAF sodium
Molecular FormulaC58H91N10NaO13
Molecular Weight1159.4 g/mol
Structural Identifiers
SMILESCCC(C)C(C(CC(=O)N1CCCC1C(C(C)C(=O)NC(CC2=CC=CC=C2)C(=O)[O-])OC)OC)N(C)C(=O)C(C(C)C)NC(=O)C(C(C)C)N(C)C(=O)OCC3=CC=C(C=C3)NC(=O)C(CCCNC(=O)N)NC(=O)C(C(C)C)N.[Na+]
InChIInChI=1S/C58H92N10O13.Na/c1-14-36(8)49(44(79-12)31-45(69)68-29-19-23-43(68)50(80-13)37(9)51(70)64-42(56(75)76)30-38-20-16-15-17-21-38)66(10)55(74)47(34(4)5)65-54(73)48(35(6)7)67(11)58(78)81-32-39-24-26-40(27-25-39)62-52(71)41(22-18-28-61-57(60)77)63-53(72)46(59)33(2)3;/h15-17,20-21,24-27,33-37,41-44,46-50H,14,18-19,22-23,28-32,59H2,1-13H3,(H,62,71)(H,63,72)(H,64,70)(H,65,73)(H,75,76)(H3,60,61,77);/q;+1/p-1/t36-,37+,41-,42-,43-,44+,46-,47-,48-,49-,50+;/m0./s1
InChIKeyVKWAOGJXVRQDIB-RKJISGKISA-M
Commercial & Availability
Standard Pack Sizes5 mg / 10 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Val-Cit-PAB-MMAF Sodium: ADC Drug-Linker Conjugate with Cathepsin B-Cleavable Val-Cit-PAB Linker and MMAF Payload


Val-Cit-PAB-MMAF sodium is a drug-linker conjugate component for antibody-drug conjugates (ADCs), comprising the cathepsin B-cleavable Val-Cit-PAB (valine-citrulline-p-aminobenzyl) linker system covalently attached to the cytotoxic tubulin polymerization inhibitor monomethyl auristatin F (MMAF) [1]. This agent-linker construct is designed for conjugation to monoclonal antibodies via thiol-maleimide chemistry, enabling targeted intracellular delivery of the auristatin payload upon lysosomal proteolytic cleavage [2]. The compound is supplied as the sodium salt form (molecular weight 1159.39 g/mol, formula C58H91N10NaO13) to enhance aqueous handling properties during ADC bioconjugation workflows [3]. The Val-Cit-PAB linker represents a clinically validated platform, having been deployed in the FDA-approved ADC brentuximab vedotin (Adcetris®) [4].

Why Val-Cit-PAB-MMAF Sodium Cannot Be Simply Substituted with Alternative Auristatin or Linker Constructs


Generic substitution within ADC drug-linker platforms is precluded by the interdependent performance characteristics of the linker chemistry, payload physicochemical properties, and their combined effect on conjugate stability and therapeutic index. The Val-Cit-PAB linker's enzymatic cleavage specificity for lysosomal cathepsin B differs mechanistically from non-cleavable maleimidocaproyl (mc) linkers and pH-sensitive hydrazone linkers, directly affecting intracellular payload release kinetics [1]. Concurrently, MMAF payload selection carries specific liabilities compared to its close analog MMAE: the charged phenylalanine C-terminus of MMAF confers reduced membrane permeability relative to MMAE, which attenuates the bystander killing effect and alters potency profiles across antigen expression heterogeneity [2]. Furthermore, the sodium counterion form provides distinct solubility characteristics compared to the free acid form, affecting downstream bioconjugation workflow compatibility . These interconnected parameters preclude simple one-to-one substitution with MC-MMAF, vc-MMAE, or non-cleavable auristatin constructs without comprehensive revalidation of conjugate performance [3].

Val-Cit-PAB-MMAF Sodium: Quantified Differential Performance Evidence Versus Comparator ADC Linker-Payload Constructs


Payload Membrane Permeability Differential: MMAF vs. MMAE

MMAF payload exhibits attenuated membrane permeability compared to MMAE due to the charged phenylalanine residue at its C-terminus, which directly reduces the bystander killing effect in antigen-heterogeneous tumor environments [1]. This property derives from the structural substitution of the uncharged norephedrine in MMAE with charged phenylalanine in MMAF, resulting in a more hydrophilic payload that cannot freely diffuse across cellular membranes [2]. In head-to-head ADC comparisons using identical ch14.18 antibody and DAR 4 conjugation, MMAF-based ADCs demonstrated superior potency in high GD2-expressing cells while MMAE-based ADCs showed greater activity in low GD2-expressing cells [3].

ADC payload selection bystander effect auristatin pharmacology membrane permeability

ADC Physicochemical Stability: vcMMAF vs. vcMMAE Conjugates Under Thermal and Mechanical Stress

ADCs constructed with vcMMAF (Val-Cit-PAB-MMAF) payloads exhibit higher aggregation propensity compared to those constructed with vcMMAE payloads under both shaking stress and thermal storage conditions [1]. This differential aggregation behavior is attributed to the negatively charged MMAF payload versus the neutral but more hydrophobic MMAE payload, with aggregation rates increasing to a greater extent upon conjugation with vcMMAF [2]. This finding establishes a critical formulation consideration for Val-Cit-PAB-MMAF sodium-based ADCs that is not equally applicable to vcMMAE constructs .

ADC stability aggregation propensity bioconjugate formulation auristatin ADC

Cathepsin B-Mediated Linker Cleavage Mechanism: Val-Cit-PAB vs. Non-Cleavable MC Linker

The Val-Cit-PAB linker system is specifically cleaved by lysosomal cathepsin B, a cysteine protease predominantly localized within the lysosomal compartment of target cells, enabling conditional payload release only upon ADC internalization . This contrasts with non-cleavable maleimidocaproyl (mc) linkers, which require complete proteolytic degradation of the antibody component within lysosomes to liberate the payload. The Val-Cit-PAB linker incorporates a self-immolative p-aminobenzyl spacer that undergoes spontaneous 1,6-elimination following cathepsin B cleavage of the valine-citrulline dipeptide, releasing unmodified MMAF in its active form [1]. This linker design has been clinically validated in the FDA-approved ADC brentuximab vedotin (Adcetris®) [2].

cleavable linker cathepsin B intracellular payload release Val-Cit-PAB

MMAF Intrinsic Cytotoxicity Profile Across Cancer Cell Lines

MMAF demonstrates consistent nanomolar-range cytotoxicity across diverse cancer cell lines, establishing the baseline potency for Val-Cit-PAB-MMAF sodium-based ADCs [1]. When conjugated to targeting antibodies via the Val-Cit-PAB linker, ADC potency is substantially enhanced: IC50 values decrease from the ~100-257 nM range for free MMAF to the ng/mL (picomolar) range for the ADC format . This differential reflects the targeted delivery advantage conferred by antibody-mediated internalization and the Val-Cit-PAB linker's efficient intracellular payload release mechanism .

MMAF IC50 auristatin cytotoxicity tubulin polymerization inhibition cancer cell panel

Solubility and Handling Characteristics: Val-Cit-PAB-MMAF Sodium Salt Form

Val-Cit-PAB-MMAF sodium demonstrates DMSO solubility of 50 mg/mL (43.13 mM) requiring ultrasonication for complete dissolution, with storage recommended at 4°C under nitrogen atmosphere [1]. This solubility profile contrasts with the free base form of Val-Cit-PAB-MMAF (molecular weight 1137.41 g/mol, CAS 863971-56-6) which lacks the sodium counterion . The sodium salt form provides enhanced handling characteristics for aqueous-based bioconjugation workflows compared to the free acid/base form, though the requirement for ultrasonication indicates moderate solubility limitations that users must accommodate in their conjugation protocols .

ADC linker-payload solubility bioconjugation workflow DMSO solubility sodium salt

Clinical Validation: Val-Cit-PAB Linker Platform in FDA-Approved ADC Brentuximab Vedotin

The Val-Cit-PAB (valine-citrulline-p-aminobenzyl) linker platform has been clinically validated through its deployment in brentuximab vedotin (Adcetris®), an FDA-approved ADC targeting CD30 for the treatment of Hodgkin lymphoma and systemic anaplastic large cell lymphoma [1]. This ADC utilizes the identical Val-Cit-PAB self-immolative linker system coupled to MMAE payload, demonstrating the clinical translatability of this linker chemistry [2]. The regulatory approval establishes a precedent for the safety and efficacy of the Val-Cit-PAB linker platform in human therapeutic applications, providing a risk-mitigation rationale for selecting this linker chemistry over less clinically validated alternatives [3].

clinically validated linker brentuximab vedotin Adcetris FDA-approved ADC

Val-Cit-PAB-MMAF Sodium: Evidence-Based Research and Industrial Application Scenarios


ADC Development for Tumors with Homogeneous High Antigen Expression

Val-Cit-PAB-MMAF sodium is optimally suited for constructing ADCs targeting tumors with uniformly high expression of the target antigen. As demonstrated in the direct head-to-head comparison of ch14.18-MMAF versus ch14.18-MMAE in GD2-positive tumor models, MMAF-based ADCs show superior potency in cells overexpressing the target antigen, while MMAE-based ADCs perform better in low or heterogeneous antigen expression contexts [1]. This scenario is particularly relevant for targets with established homogeneous overexpression in specific cancer subtypes, such as CD30 in Hodgkin lymphoma, BCMA in multiple myeloma (as exploited by belantamab mafodotin/Blenrep® which uses MMAF payload), or HER2 in certain breast cancers. Users should prioritize Val-Cit-PAB-MMAF sodium when target antigen expression is confirmed to be uniformly high across the tumor cell population, as this configuration maximizes the therapeutic index by concentrating cytotoxic effect on antigen-dense target cells while minimizing bystander-mediated damage to adjacent normal tissue [2].

Formulation Development with Enhanced Aggregation Screening Requirements

When developing ADC formulations using Val-Cit-PAB-MMAF sodium, users must implement more rigorous aggregation screening protocols compared to vcMMAE-based conjugates. Direct comparative stability data demonstrate that vcMMAF-ADCs exhibit higher aggregation propensity under both shaking stress and thermal storage conditions (40°C for 2 weeks) compared to vcMMAE-ADCs [1]. This differential aggregation behavior necessitates expanded excipient screening, potentially including additional surfactants, stabilizers, or buffering agents to mitigate aggregation during manufacturing and long-term storage. Users should anticipate longer formulation development timelines and incorporate early-stage aggregation propensity assessment into their developability workflow. This scenario applies specifically to biopharmaceutical development teams advancing Val-Cit-PAB-MMAF sodium-based ADCs toward IND-enabling studies and clinical manufacturing, where stability and aggregation specifications are critical quality attributes [2].

Bioconjugation Workflow Requiring Cathepsin B-Cleavable Linker with Self-Immolative Spacer

Val-Cit-PAB-MMAF sodium is indicated for ADC constructs where lysosomal cathepsin B-mediated cleavage with self-immolative payload release is the preferred mechanism of action. The Val-Cit-PAB linker system provides specific enzymatic cleavage by cathepsin B followed by spontaneous 1,6-elimination of the PAB spacer, releasing unmodified MMAF in its fully active form within the target cell lysosome [1]. This contrasts with non-cleavable linkers that release payloads with attached linker residues (e.g., cys-mcMMAF) which may exhibit altered potency or intracellular trafficking [2]. This scenario is particularly applicable when the target antigen undergoes efficient lysosomal trafficking and the target cell expresses robust cathepsin B activity. Users developing ADCs for hematologic malignancies or solid tumors with validated cathepsin B expression should prioritize cleavable linker constructs. The clinical validation of the Val-Cit-PAB platform in brentuximab vedotin provides additional confidence for this mechanism-based selection [3].

In Vitro ADC Potency Screening and Payload Benchmarking Studies

Val-Cit-PAB-MMAF sodium serves as a benchmark payload-linker construct for comparative ADC potency studies in vitro. The free MMAF payload demonstrates consistent nanomolar IC50 values across diverse cancer cell lines (Karpas 299: 119 nM; H3396: 105 nM; 786-O: 257 nM; Caki-1: 200 nM), establishing a reproducible baseline for assessing targeted delivery enhancement [1]. When conjugated to targeting antibodies, potency improves by approximately 100-1000 fold into the ng/mL (picomolar) range, as demonstrated with the 1F6 mAb conjugate (786-O: 10 ng/mL; Caki-1: 8 ng/mL; L428: 123 ng/mL) [2]. Users can leverage these established potency benchmarks to evaluate novel antibody constructs, conjugation chemistries, or linker variations against a well-characterized reference standard. This scenario is particularly valuable for academic and industrial research groups conducting SAR (structure-activity relationship) studies across auristatin-based ADC platforms or validating new antibody candidates for ADC development [3].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

35 linked technical documents
Explore Hub


Quote Request

Request a Quote for Val-Cit-PAB-MMAF sodium

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.